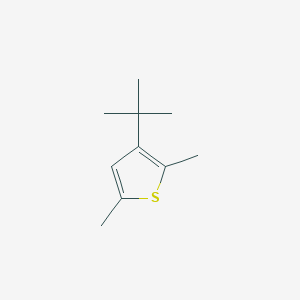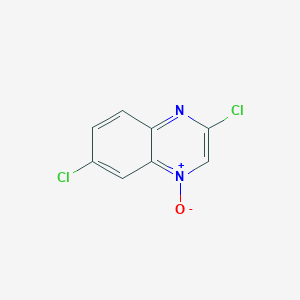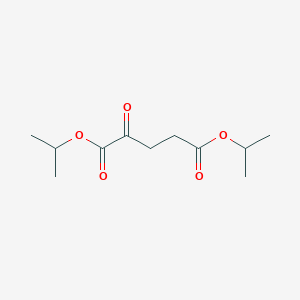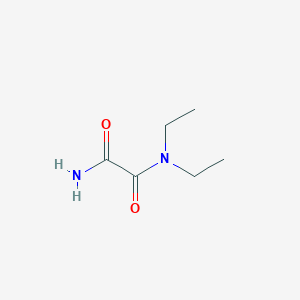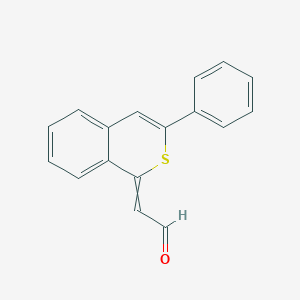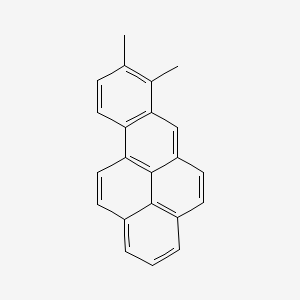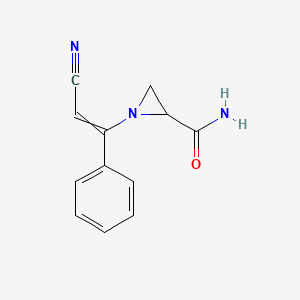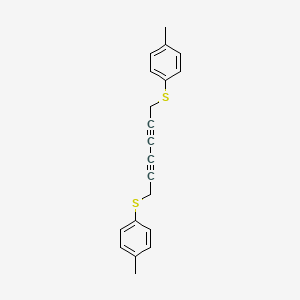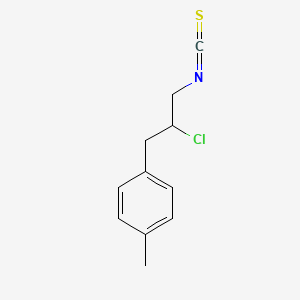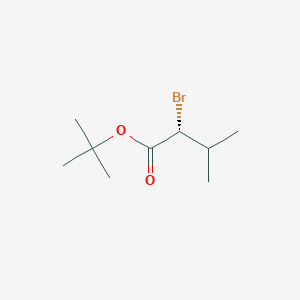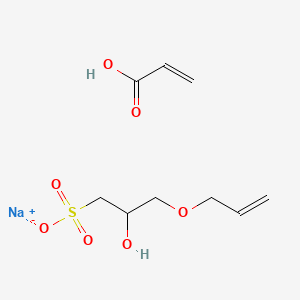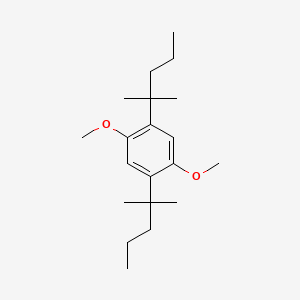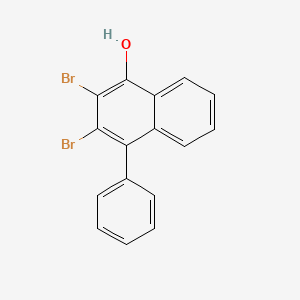
2,3-Dibromo-4-phenylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-4-phenylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenols It is characterized by the presence of two bromine atoms at the 2nd and 3rd positions, a phenyl group at the 4th position, and a hydroxyl group at the 1st position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-phenylnaphthalen-1-ol can be achieved through several methods. One common approach involves the selective electrophilic cyclization of ortho-carbonylarylacetylenols. In this method, ortho-alkynylarylketones are used as substrates, which can be prepared by Sonogashira coupling between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives . The cyclization is typically conducted in the presence of a Brønsted acid or Bi(OTf)3 under heating conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium amide (NaNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthoquinone derivatives, while substitution of bromine atoms can lead to various substituted naphthalenes.
Aplicaciones Científicas De Investigación
2,3-Dibromo-4-phenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-4-phenylnaphthalen-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms and phenyl group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-1-naphthol: Similar structure but lacks the phenyl group at the 4th position.
4-Phenylnaphthalen-1-ol: Similar structure but lacks the bromine atoms at the 2nd and 3rd positions.
2,3-Dibromo-4-methylnaphthalen-1-ol: Similar structure but has a methyl group instead of a phenyl group at the 4th position.
Uniqueness
2,3-Dibromo-4-phenylnaphthalen-1-ol is unique due to the combination of bromine atoms, a phenyl group, and a hydroxyl group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
77380-07-5 |
|---|---|
Fórmula molecular |
C16H10Br2O |
Peso molecular |
378.06 g/mol |
Nombre IUPAC |
2,3-dibromo-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H10Br2O/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)15(14)18/h1-9,19H |
Clave InChI |
FVRDGTKVRDAAOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


